molecular formula C12H10BrNO3 B110951 ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 100123-25-9

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B110951
CAS No.: 100123-25-9
M. Wt: 296.12 g/mol
InChI Key: VPJYMMSHBAEVOX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. It has the molecular formula C12H10BrNO3 and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by formylation and esterification reactions. One common method includes the bromination of 1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Finally, the esterification is carried out using ethanol and a catalytic amount of acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Biological Activity

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀BrNO₃
  • CAS Number : 100123-25-9
  • Functional Groups :
    • Bromo substituent at the 5-position
    • Formyl group at the 3-position
    • Ethyl ester functional group at the carboxylic acid position

The presence of these functional groups enhances the compound's reactivity and allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, impacting several biochemical pathways. The compound's structure suggests that it may bind to multiple receptors, which can lead to significant molecular and cellular effects. The bromine atom at the 5-position is particularly important for enhancing biological activity through potential halogen bonding interactions.

Biochemical Pathways Affected

Research indicates that indole derivatives can modulate pathways associated with:

  • Cancer cell proliferation
  • Microbial resistance
  • Inflammatory responses

These pathways are critical for understanding the therapeutic potential of this compound in treating various diseases .

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, research by Li et al. demonstrated its use as a precursor in synthesizing spirocyclic indoles with potential antitumor activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)<10
Ethyl derivativeHeLa (cervical cancer)<15
Other analogsMCF7 (breast cancer)<20

These findings suggest that structural modifications to the indole scaffold can enhance anticancer activity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromo group is believed to contribute to its enhanced antimicrobial activity by facilitating interactions with bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Kumar et al. (2012) reported on the anti-inflammatory and analgesic activities of synthesized derivatives, highlighting their potential therapeutic applications beyond anticancer effects.
  • Recent studies have focused on optimizing the structure for improved activity against specific targets such as HIV integrase, demonstrating that modifications can significantly enhance inhibitory potency .

Properties

IUPAC Name

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJYMMSHBAEVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390933
Record name ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100123-25-9
Record name ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.43 mL, 39.9 mmol) was added with stirring to DMF (30 mL) and CH2Cl2 (80 mL) at 0° C. After 20 min at 0° C., 5-bromoindole-2-carboxylic acid ethyl ester (10 g, 37.3 mmol) in DMF (80 mL), was added. The mixture was stirred at rt for 24 h and poured into NaHCO3 (aq, sat) and extracted with CH2Cl2. The combined extracts were washed with H2O and brine, dried (Na2SO4) and concentrated. Crystallisation from EtOH gave the sub-title compound. Yield 8.9 g (81%).
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask 10.5 mL of phosphorus oxychloride was added to 15.5 g of N-methylformanilide at room temperature that resulted in a yellow solid after 15 min. At this time, 170 mL of 1,2-dichloroethane and 20.1 g of ethyl 5-bromoindole-2-carboxylate were added. The resulting suspension was heated under reflux for 4 hours and then concentrated to remove the organic solvent. 75 g of sodium acetate in 750 mL of water were added and the solid suspension was stirred for 30 min at room temperature, filtered and washed 3 times with water. The crude material was dried under vacuum for 1 hour and swished with 500 mL of EtOH to yield 21.2 g of the title compound as off-white solid.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

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